1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A)
CAS No.: 127472-42-8
Cat. No.: VC20748655
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127472-42-8 |
---|---|
Molecular Formula | C18H24N4O |
Molecular Weight | 312.4 g/mol |
IUPAC Name | 2-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
Standard InChI | InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ |
Standard InChI Key | INMQDEMSQWWCSB-AGUYFDCRSA-N |
Isomeric SMILES | CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
SMILES | CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
Canonical SMILES | CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
Chemical Identity and Structure
Nomenclature and Identification
1-Desmethyl 2-Methyl Granisetron is formally identified as Granisetron Impurity A in the European Pharmacopoeia (EP) . Its complete chemical name is 2-Methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indazole-3-carboxamide . In safety documentation, it is also referred to as (endo)-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole-3-carboxamide . The compound is uniquely identified by its CAS Registry Number 127472-42-8, which serves as its international identification marker in chemical databases and regulatory filings .
Structural Characteristics
The molecular formula of 1-Desmethyl 2-Methyl Granisetron is C18H24N4O with a molecular weight of 312.41 g/mol . The structural architecture features an indazole ring system with a methyl group at position 2, connected to an azabicyclo[3.3.1]nonane structure through a carboxamide linkage. As its name suggests, the compound is structurally related to granisetron but lacks one methyl group (desmethyl) while retaining another methyl group at position 2. This structural variation is significant for both analytical identification and potentially for its pharmacological profile in comparison to the parent compound.
Physical and Chemical Properties
As a pharmaceutical impurity, 1-Desmethyl 2-Methyl Granisetron exhibits specific physicochemical properties that influence its behavior in both analytical procedures and biological systems. The compound typically appears as a solid at room temperature. From a safety perspective, it is categorized as Acute Toxicity Category 4 (Oral) according to regulatory standards, with an Acute Toxicity Estimate (ATE) value of 500 mg/kg . This classification indicates moderate acute toxicity when ingested, necessitating appropriate handling precautions in laboratory and manufacturing environments.
Synthesis and Production Methods
Synthetic Pathways
Analytical Detection and Characterization
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for the detection and quantification of 1-Desmethyl 2-Methyl Granisetron in pharmaceutical preparations. A novel stability-indicating HPLC method has been developed specifically for resolving granisetron and its impurities, including Impurity A . This method employs an Xbridge phenyl column (150mm×4.6mm, 3.5 microns particle size) for separation. The mobile phase composition consists of two components: Mobile Phase A composed of 10mM ammonium acetate in water (pH 8.5) and Mobile Phase B consisting of acetonitrile and methanol in a 50:50 (v/v) ratio . The chromatographic conditions include a flow rate of 1mL/min with a gradient elution pattern, a column temperature maintained at 40°C, and detection performed at a wavelength of 305nm using a UV detector .
Spectroscopic Identification
The structural elucidation and confirmation of 1-Desmethyl 2-Methyl Granisetron typically involve multiple spectroscopic techniques. Comprehensive characterization studies have employed a combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides molecular weight information and fragmentation patterns; Infrared Spectroscopy (IR), which identifies functional groups through their characteristic absorption bands; and Nuclear Magnetic Resonance (NMR) Spectroscopy, including both 1H and 13C NMR analyses as well as 2D NMR techniques to establish connectivity between different parts of the structure . These complementary spectroscopic approaches collectively enable unambiguous identification and structural verification of the compound.
Stability Studies and Degradation Patterns
Forced degradation studies conducted on granisetron hydrochloride have provided valuable insights into the stability profile of the drug and the potential formation of 1-Desmethyl 2-Methyl Granisetron as a degradation product. These studies, conducted in accordance with International Council for Harmonisation (ICH) technical requirements, have exposed the drug to various stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic degradation . Significant degradation was observed specifically during basic hydrolysis and oxidative studies, while other stress conditions showed minimal impact .
Table 1: Key Analytical Parameters for Detection of 1-Desmethyl 2-Methyl Granisetron
Analytical Parameter | Specification |
---|---|
Column | Xbridge phenyl column (150mm×4.6mm, 3.5μ) |
Mobile Phase A | 10mM Ammonium acetate in water (pH 8.5) |
Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
Flow Rate | 1mL/min with gradient |
Column Temperature | 40°C |
Detection Wavelength | 305nm (UV detector) |
Validation | According to ICH guidelines |
Biological and Pharmacological Properties
Relationship to Granisetron
1-Desmethyl 2-Methyl Granisetron derives its significance primarily from its structural relationship to granisetron, which is a well-established antiemetic medication. Granisetron functions as a highly selective 5-HT3 receptor antagonist with significant antiemetic activity, likely mediated through antagonism of 5-HT3 receptors on abdominal vagal afferents and possibly in or near the chemoreceptor trigger zone . Clinical trials have demonstrated that granisetron significantly reduces the incidence of nausea and vomiting for 24 hours after administration of high-dose cisplatin in cancer patients .
As a structural analog of granisetron, 1-Desmethyl 2-Methyl Granisetron may potentially exhibit similar pharmacological properties, although with modifications due to its structural differences. The absence of one methyl group could potentially alter its receptor binding affinity, pharmacokinetic profile, or metabolic stability compared to the parent compound.
Regulatory Status and Quality Control
Pharmacopoeial Standards
Research Applications and Future Directions
Current Research Utilization
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